Methyl 2-[4-(bromomethyl)phenyl]benzoate
Overview
Description
Methyl 2-[4-(bromomethyl)phenyl]benzoate is a useful research compound. Its molecular formula is C15H13BrO2 and its molecular weight is 305.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Liquid Crystal Research
Methyl 2-[4-(bromomethyl)phenyl]benzoate has been used in research focusing on liquid crystals. Studies like those by Ahmed et al. (2019) on Schiff base/ester liquid crystals indicate the role of such compounds in investigating mesophase behavior and stability in liquid crystals. These studies contribute to understanding the molecular structures and properties of liquid crystals, which are crucial for various technological applications (Ahmed, Hagar, El-Sayed, & Alnoman, 2019).
2. Synthesis of Complex Molecules
The compound is also involved in the synthesis of complex molecules. For instance, Bi Yun-mei (2012) explored the optimal conditions for synthesizing Methyl 4-(bromomethyl)benzoate, showcasing its importance in chemical synthesis processes. Such research underpins the development of new chemical entities and materials (Bi Yun-mei, 2012).
3. Pharmaceutical Research
Additionally, this compound derivatives have been synthesized and evaluated for antibacterial activities, as investigated by Murthy et al. (2011). These studies highlight the potential pharmaceutical applications of compounds derived from this compound in combating bacterial infections (Murthy, Karthikeyan, Boddeti, Diwakar, & Singh, 2011).
4. Catalysis and Reaction Studies
Research by Ocansey et al. (2018) demonstrated the use of methyl 4-(bromomethyl)benzoate in the synthesis of bulky pyrazole-based ligands, which were then utilized in bis(pyrazolyl)palladium complexes. These complexes were evaluated for their catalytic activity in Suzuki–Miyaura cross-coupling reactions, indicating the compound's relevance in catalysis research (Ocansey, Darkwa, & Makhubela, 2018).
Safety and Hazards
Methyl 2-[4-(bromomethyl)phenyl]benzoate is associated with several hazard statements including H315, which indicates that it causes skin irritation, H319, which indicates that it causes serious eye irritation, and H341, which indicates that it is suspected of causing genetic defects . Precautionary measures include avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .
Biochemical Analysis
Biochemical Properties
It is known to be used in the preparation and alkylation of imidazoles , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in these processes.
Cellular Effects
Given its use in the preparation and alkylation of imidazoles , it may influence cell function by interacting with cellular processes related to these compounds.
Molecular Mechanism
It is known to be used in the preparation and alkylation of imidazoles , suggesting that it may exert its effects at the molecular level through these processes.
Temporal Effects in Laboratory Settings
It is known to be stable under room temperature conditions .
Properties
IUPAC Name |
methyl 2-[4-(bromomethyl)phenyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-18-15(17)14-5-3-2-4-13(14)12-8-6-11(10-16)7-9-12/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXGTMRDXKUUDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70921490 | |
Record name | Methyl 4'-(bromomethyl)[1,1'-biphenyl]-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70921490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114772-38-2 | |
Record name | Methyl 4′-(bromomethyl)biphenyl-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114772-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-(4-(bromomethyl)phenyl)benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114772382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4'-(bromomethyl)[1,1'-biphenyl]-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70921490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4'-(bromomethyl)biphenyl-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.216 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.